molecular formula C11H13B B1372960 5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 128364-39-6

5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No.: B1372960
CAS No.: 128364-39-6
M. Wt: 225.12 g/mol
InChI Key: IJZYOXSLTXQZMK-UHFFFAOYSA-N
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Description

5-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene is a brominated derivative of the benzo[7]annulene scaffold, a seven-membered carbocyclic ring fused to a benzene ring. Its structure (C₁₂H₁₅Br) has been characterized via SMILES (C1CCC2=CC=CC=C2C(C1)CBr) and InChIKey (SKYFBQBTOJFAAH-UHFFFAOYSA-N), with collision cross-section (CCS) predictions for adducts ranging from 140.4–146.5 Ų .

Properties

IUPAC Name

5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZYOXSLTXQZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene. One common method is the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the ring.

Industrial Production Methods

Industrial production of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can occur at the benzylic position, leading to the formation of ketones or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of the parent hydrocarbon, 6,7,8,9-tetrahydro-5H-benzoannulene.

    Oxidation: Formation of ketones or alcohols at the benzylic position.

Scientific Research Applications

Chemistry

5-Bromo-6,7,8,9-tetrahydro-5H-benzo annulene serves as a building block in organic synthesis. Its unique structure allows it to be a precursor for more complex molecules. It is utilized in the development of new synthetic routes and materials .

Biology

Research has indicated potential biological activity for this compound. It is being studied for interactions with biomolecules and its effects on various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties .

Medicine

The compound has been investigated for its therapeutic properties , particularly in cancer treatment. A case study evaluating its cytotoxic effects against renal cancer cells demonstrated significant activity with an IC50 value indicating moderate potency compared to established chemotherapeutics .

Industry

In industrial applications, 5-bromo-6,7,8,9-tetrahydro-5H-benzo annulene is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various applications in material science .

Case Study: Anticancer Activity

A study focused on the anticancer activity of 5-bromo-6,7,8,9-tetrahydro-5H-benzo annulene involved testing against a panel of human tumor cell lines. The results indicated significant cytotoxicity against renal cancer cells with an IC50 value suggesting moderate potency compared to standard treatments .

Mechanism of Action

The mechanism of action of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues: Comparative Analysis

Positional Isomers: Bromine Substitution Patterns

  • 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS 2344681-53-2): Positional isomer with bromine on the 7-methyl group. Molecular docking studies of similar brominated compounds suggest modified binding affinities to protein targets (e.g., 7B2W) compared to the 5-bromo derivative .

Functional Group Variations

Hydroxyl and Methyl Derivatives
  • 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol :
    • Hydroxyl group at the 5-position enhances hydrogen-bonding capacity, improving solubility in polar solvents.
    • Methylation of this compound yields 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol , reducing polarity and altering pharmacokinetic properties .
Amine and Carboxylic Acid Derivatives
  • 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride: Ionizable amino and carboxylic acid groups enhance water solubility and bioavailability. Potential applications in neurological imaging contrast agents, though polar features may limit blood-brain barrier penetration .
Cyano and Vinyl Derivatives
  • (E)-2-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ylidene)acetonitrile: Electron-withdrawing cyano group stabilizes the annulene ring via conjugation, altering frontier molecular orbitals (FMOs) and reactivity indices . 5-Vinyl derivatives (e.g., (R)-5-vinyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene) exhibit extended π-systems, influencing photophysical properties and catalytic applications .

Halogenated and Nitro-Substituted Analogues

  • 2-Bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulene: Bromine and nitro groups synergistically enhance electrophilicity, favoring interactions with nucleophilic protein residues. DFT studies (B3LYP/6-31++G(d,p)) show reduced HOMO-LUMO gaps (4.5–5.0 eV) compared to non-nitrated derivatives, correlating with increased chemical reactivity .

Electronic and Crystallographic Properties

  • 5-Bromo Derivative: Predicted CCS of [M+H]+ adduct: 140.4 Ų .
  • Hydroxyl Derivative :
    • Crystal packing dominated by O–H⋯O hydrogen bonds (2.7–3.0 Å), contrasting with Br⋯H interactions (3.2–3.5 Å) in brominated analogues .

Biological Activity

5-Bromo-6,7,8,9-tetrahydro-5H-benzo annulene is a brominated derivative of tetrahydrobenzoannulene that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H13_{13}Br
  • Molecular Weight : 240.14 g/mol
  • CAS Number : 128364-39-6
  • IUPAC Name : 5-bromo-6,7,8,9-tetrahydro-5H-benzoannulene

Biological Activity Overview

The biological activity of 5-bromo-6,7,8,9-tetrahydro-5H-benzo annulene has been explored in various studies focusing on its interactions with enzymes and cellular targets. Notably, it has shown potential in the following areas:

  • Enzyme Interactions :
    • This compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism. Such interactions can lead to inhibition or modification of enzyme activity, affecting the metabolism of other substances in the body.
  • Anticancer Properties :
    • Preliminary studies suggest that 5-bromo-6,7,8,9-tetrahydro-5H-benzo annulene may possess anticancer activity. It has been evaluated against various cancer cell lines, showing moderate activity against certain types of tumors .
  • Anti-inflammatory Effects :
    • Research indicates potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

The mechanisms by which 5-bromo-6,7,8,9-tetrahydro-5H-benzo annulene exerts its biological effects include:

  • Binding Interactions : The compound binds to active sites of specific enzymes and receptors which can alter their function. For instance, binding to cytochrome P450 can inhibit its metabolic activity.
  • Gene Expression Modulation : It may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Enzyme InteractionDemonstrated inhibition of cytochrome P450 enzymes
Anticancer ActivityShowed moderate efficacy against renal and breast cancer cell lines
Anti-inflammatory PotentialIndicated effects on inflammatory pathways

Case Study: Anticancer Activity

In a study evaluating various derivatives for anticancer properties, 5-bromo-6,7,8,9-tetrahydro-5H-benzo annulene was tested against a panel of human tumor cell lines. The results indicated that it displayed significant cytotoxic effects against renal cancer cells with an IC50 value suggesting moderate potency compared to standard chemotherapeutics .

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